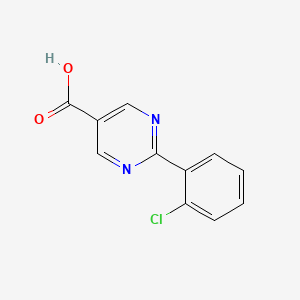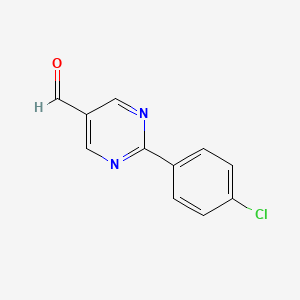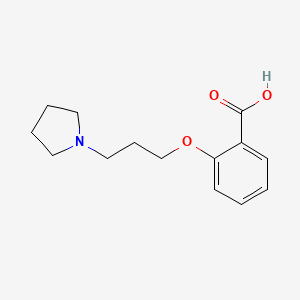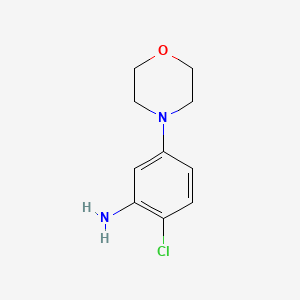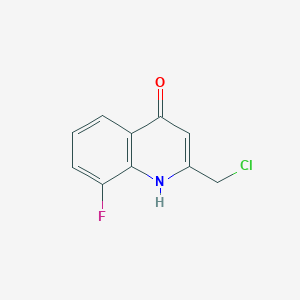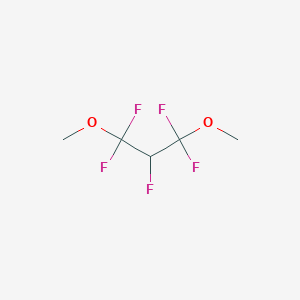
1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane
Descripción general
Descripción
1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, commonly known as PFP, is a colorless, odorless, and nonflammable gas that is widely used in the field of scientific research. PFP is a fluorinated compound that is synthesized by reacting 1,3-dimethoxypropane with hydrogen fluoride in the presence of a catalyst. PFP has gained popularity in the scientific community due to its unique properties and wide range of applications.
Aplicaciones Científicas De Investigación
1. Vapor Pressure and Physical Properties
- Vapor Pressure Studies : The vapor pressure of related compounds like dimethoxymethane and 1,1,1,3,3-pentafluorpropane has been measured, providing insights into their physical properties (Jiang Pan, Jiangtao Wu, Zhigang Liu, 2006).
2. Chemical Synthesis and Reactions
- Synthesis of Chemical Compounds : Studies have focused on synthesizing compounds like 2,3-Dimethoxy-1,3-butadiene, which are related to 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane, and exploring their potential uses in chemical reactions (Zhou Guang, 2006).
3. Applications in Organic Chemistry
- Catalysis and Polymer Synthesis : Research has been conducted on using compounds like tris(pentafluorophenyl)borane in the synthesis of optically active polymers, indicating the potential utility of similar fluorinated compounds in catalysis and polymer chemistry (D. Zhou, Y. Kawakami, 2005).
4. Radical Reactions
- Radical Addition Reactions : Studies have explored the regioselectivity of nucleophilic radicals' addition to compounds like halogenopropenes, which can include fluorinated species similar to 1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane (O. Paleta, V. Církva, Zuzana Budkova, S. Böhm, 1997).
5. Photophysical Properties
- Study of Fluorescent Properties : Research on dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, which are structurally related, has revealed their potential in exhibiting violet fluorescence, suggesting applications in photophysical studies (M. Shimizu, Y. Takeda, M. Higashi, T. Hiyama, 2011).
Propiedades
IUPAC Name |
1,1,2,3,3-pentafluoro-1,3-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F5O2/c1-11-4(7,8)3(6)5(9,10)12-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFWMCWAGHYFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(OC)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536675 | |
| Record name | 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethoxy-1,1,2,3,3-pentafluoropropane | |
CAS RN |
758-62-3 | |
| Record name | 1,1,2,3,3-Pentafluoro-1,3-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



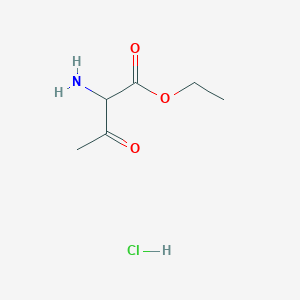
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
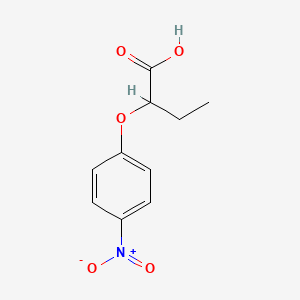
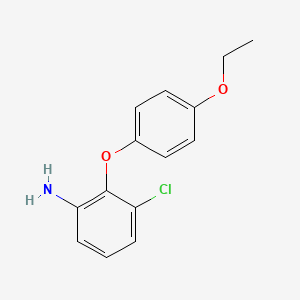
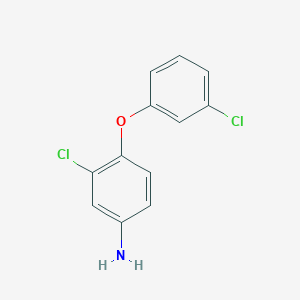
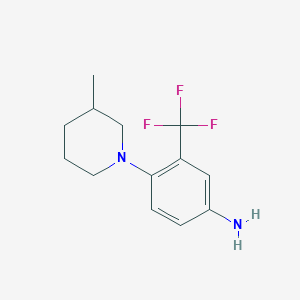
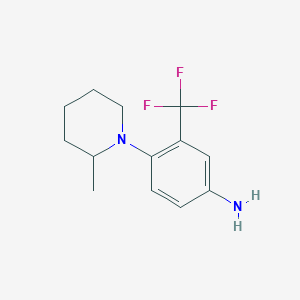
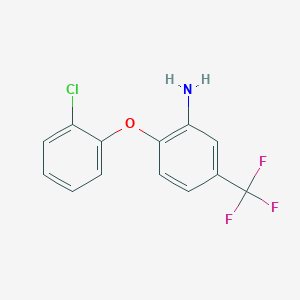
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
